molecular formula C27H24FN5OS B11436520 7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11436520
M. Wt: 485.6 g/mol
InChI Key: ZNJKTEGNZLNRIV-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, along with various substituents such as fluorophenyl, methylbenzylsulfanyl, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Formation of the Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction with suitable reagents.

    Introduction of Substituents: The various substituents, such as the fluorophenyl, methylbenzylsulfanyl, and phenyl groups, are introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.

Scientific Research Applications

7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

7-(2-fluorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: can be compared with other similar compounds, such as:

    Triazolopyrimidines: Compounds with similar triazole and pyrimidine ring structures.

    Fluorophenyl Derivatives: Compounds containing fluorophenyl groups with similar biological activities.

    Sulfanyl Substituted Compounds: Compounds with sulfanyl groups that exhibit similar chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H24FN5OS

Molecular Weight

485.6 g/mol

IUPAC Name

7-(2-fluorophenyl)-5-methyl-2-[(2-methylphenyl)methylsulfanyl]-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H24FN5OS/c1-17-10-6-7-11-19(17)16-35-27-31-26-29-18(2)23(25(34)30-20-12-4-3-5-13-20)24(33(26)32-27)21-14-8-9-15-22(21)28/h3-15,24H,16H2,1-2H3,(H,30,34)(H,29,31,32)

InChI Key

ZNJKTEGNZLNRIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5F

Origin of Product

United States

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